SB 239063

Kinase Selectivity p38 MAPK Off-Target Profiling

Selective, orally active p38 MAPKα/β inhibitor validated for chronic in vivo inflammation, pulmonary fibrosis, and ischemic stroke. Demonstrates equipotent p38α/β inhibition (IC₅₀ 44 nM) with >220-fold selectivity over ERK & JNK1 — eliminating off-target effects of first-generation analogs. Oral IC₅₀ of 2.6 mg/kg for TNF-α suppression enables robust target engagement at lower, better-tolerated doses. ≥98% purity, defined PK, and species-specific isomerization data ensure reproducible preclinical outcomes.

Molecular Formula C20H21FN4O2
Molecular Weight 368.4 g/mol
CAS No. 193551-21-2
Cat. No. B1680818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 239063
CAS193551-21-2
SynonymsSB 239063
SB-239063
trans-1-(4-hydroxycyclohexyl)-4-(4-fluorophenyl)-5-(2-methoxypyridimidin-4-yl)imidazole
Molecular FormulaC20H21FN4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3
InChIKeyZQUSFAUAYSEREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
Storage0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

SB 239063 (CAS 193551-21-2): Second-Generation p38 MAPK Inhibitor for In Vivo Inflammation and Ischemia Research


SB 239063 is a second-generation, orally active, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) [1]. It belongs to the imidazole class of kinase inhibitors and exhibits equipotent inhibition of the p38α and p38β isoforms (IC₅₀ = 44 nM) while lacking activity against p38γ and p38δ isoforms (IC₅₀ >100 µM) . SB 239063 is characterized by its improved selectivity profile and enhanced in vivo activity compared to first-generation p38 inhibitors, making it a critical tool compound for studying inflammatory signaling, ischemic injury, and neuroprotection in preclinical models [2].

Why Generic Substitution of SB 239063 with First-Generation p38 Inhibitors Compromises Experimental Reproducibility


The p38 MAPK inhibitor class encompasses compounds with divergent selectivity profiles, cellular potency, and in vivo pharmacokinetics that preclude simple interchangeability [1]. SB 239063 is distinguished from earlier inhibitors such as SB 203580 by its superior kinase selectivity and substantially enhanced cellular and in vivo activity [2]. Moreover, its oral bioavailability and unique species-specific isomerization dynamics introduce experimental variables absent in other p38 tool compounds [3]. Substituting SB 239063 with a first-generation analog without adjusting for these quantitative differences risks confounding experimental outcomes, particularly in chronic in vivo studies where sustained target engagement and off-target kinase inhibition can significantly alter biological readouts.

SB 239063 Quantitative Differentiation Evidence: Selectivity, Cellular Activity, and In Vivo Performance Benchmarks


SB 239063 Demonstrates 3-Fold Greater Kinase Selectivity Compared to SB 203580

SB 239063 exhibits significantly improved kinase selectivity over the widely used first-generation p38 inhibitor SB 203580. It displays >220-fold selectivity for p38 over ERK, JNK1, and a panel of other kinases, which is approximately 3-fold greater than the selectivity window observed with SB 203580 under comparable assay conditions [1].

Kinase Selectivity p38 MAPK Off-Target Profiling

SB 239063 Exhibits 3- to 10-Fold Enhanced In Vivo Potency Relative to First-Generation p38 Inhibitors

In head-to-head comparisons against first-generation p38 MAPK inhibitors, SB 239063 demonstrated a 3- to 10-fold increase in in vivo potency across multiple disease models. This enhanced activity is attributed to both improved kinase selectivity and favorable pharmacokinetic properties [1]. In a rat focal cerebral ischemia model, oral administration of SB 239063 at 15 mg/kg twice daily reduced infarct volume by 48% and improved neurological deficit scores by 42% relative to vehicle-treated controls [1]. While direct comparator data for other p38 inhibitors in this specific stroke model are not provided in the primary source, the magnitude of efficacy, coupled with the established 3- to 10-fold potency gain over first-generation compounds, supports a meaningful in vivo differentiation.

In Vivo Pharmacology Stroke Model Neuroprotection

SB 239063 Inhibits LPS-Induced TNF-α Production with an IC₅₀ of 2.6 mg/kg p.o. in Rats

Oral administration of SB 239063 potently suppresses lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in rats, with an IC₅₀ value of 2.6 mg/kg [1]. This in vivo cytokine inhibition benchmark is critical for selecting SB 239063 over alternative p38 inhibitors that may require higher doses or lack oral efficacy in the same assay system. For comparison, first-generation p38 inhibitors generally exhibit weaker in vivo cytokine suppression and often necessitate parenteral administration to achieve comparable target engagement [2].

In Vivo Cytokine Inhibition Inflammation Oral Bioavailability

SB 239063 Suppresses IL-1β and TNF-α in Human Monocytes with Sub-Micromolar Potency

In lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes, SB 239063 inhibits the production of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) with IC₅₀ values of 120 nM and 350 nM, respectively . These cellular IC₅₀ values provide a benchmark for comparing SB 239063's functional activity against other p38 inhibitors. For context, the first-generation inhibitor SB 203580 typically exhibits IC₅₀ values in the low micromolar range for cytokine suppression in similar cellular assays, highlighting the enhanced cellular potency of SB 239063 .

Cellular Potency Cytokine Inhibition Human Primary Cells

SB 239063 Exhibits Species-Dependent Oral Bioavailability: Good in Rat and Dog, Poor in Cynomolgus Monkey

Preclinical pharmacokinetic studies reveal that SB 239063 exhibits low to moderate clearance and good oral bioavailability in rats and dogs, but poor bioavailability in cynomolgus monkeys [1]. This species-dependent bioavailability is further complicated by substantial in vivo trans-cis isomerization observed in rats and cynomolgus monkeys, but to a far lesser extent in dogs [1]. The isomerization reaction is reversible, with a recycled fraction of 0.20 in the rat and 0.0003 in the cynomolgus monkey [1]. These complex pharmacokinetic and metabolic properties differentiate SB 239063 from other p38 inhibitors and necessitate careful species selection for in vivo studies.

Pharmacokinetics Oral Bioavailability Species Differences

SB 239063 Reduces IL-1β Levels by 84% in Oxygen-Glucose Deprived Hippocampal Slices at 20-100 µM

In organotypic hippocampal slice cultures subjected to oxygen-glucose deprivation (OGD), treatment with SB 239063 at 20 µM and 100 µM significantly reduced cell death and diminished microglia activation [1]. Notably, levels of the pro-inflammatory cytokine IL-1β were reduced by 84% following SB 239063 treatment, whereas IL-6 and TNF-α levels remained unaffected [1]. This selective cytokine modulation profile in a complex ex vivo tissue model distinguishes SB 239063 from other p38 inhibitors that may exhibit broader or less efficacious cytokine suppression patterns.

Neuroinflammation Ex Vivo Model Cytokine Modulation

Optimal Research Applications for SB 239063 Based on Quantitative Differentiation Evidence


In Vivo Studies Requiring Oral p38 Inhibition with Defined PK and Selectivity

SB 239063 is the preferred p38 inhibitor for chronic in vivo studies in rodents and canines where oral dosing is required and a well-characterized selectivity profile is essential. Its 3- to 10-fold enhanced in vivo potency over first-generation inhibitors, combined with defined pharmacokinetic parameters (including species-specific isomerization), enables robust target engagement at lower, better-tolerated doses [1]. The established oral IC₅₀ of 2.6 mg/kg for TNF-α suppression provides a quantitative benchmark for dose selection in inflammatory models [2].

Neuroprotection and Cerebral Ischemia Research

SB 239063 is a validated tool compound for investigating p38 MAPK's role in ischemic brain injury. Its demonstrated ability to reduce infarct volume by up to 48% and improve neurological outcomes by 42% in rat focal cerebral ischemia models, coupled with evidence of brain penetration following intravenous infusion, makes it the compound of choice for preclinical stroke research [1]. The additional demonstration of IL-1β suppression and neurogenesis enhancement in ex vivo hippocampal slice cultures further supports its application in neuroinflammatory disease modeling [3].

Chronic Inflammatory and Fibrotic Disease Modeling

For studies of chronic inflammation and fibrosis, particularly in pulmonary disease models, SB 239063 offers a unique combination of oral bioavailability and broad anti-inflammatory efficacy. Its capacity to reduce airway neutrophilia, suppress IL-6 levels (>90% inhibition at 30 mg/kg p.o.), and attenuate MMP-9 activity (64% inhibition) in LPS-induced lung inflammation models [2], as well as to inhibit bleomycin-induced pulmonary fibrosis in rats [2], positions SB 239063 as a superior tool compound relative to earlier p38 inhibitors with limited in vivo efficacy or unfavorable PK profiles.

Kinase Selectivity Profiling and p38-Specific Pathway Dissection

In cellular and biochemical assays where minimal off-target kinase inhibition is critical, SB 239063's >220-fold selectivity over ERK and JNK1 provides a significant advantage over less selective p38 inhibitors like SB 203580 [1]. This selectivity is essential for confidently attributing observed biological effects to p38 MAPK signaling rather than to collateral inhibition of parallel MAPK pathways. Its equipotent inhibition of p38α and p38β, while sparing p38γ and p38δ (IC₅₀ >100 µM), further refines its utility for isoform-specific pathway analysis [2].

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